2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16717971
InChI: InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-7(16-10(15)17-9)6-3-1-2-4-8(6)18/h1-5,18H,(H2,15,16,17)
SMILES:
Molecular Formula: C11H8F3N3O
Molecular Weight: 255.20 g/mol

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol

CAS No.:

Cat. No.: VC16717971

Molecular Formula: C11H8F3N3O

Molecular Weight: 255.20 g/mol

* For research use only. Not for human or veterinary use.

2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol -

Specification

Molecular Formula C11H8F3N3O
Molecular Weight 255.20 g/mol
IUPAC Name 2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol
Standard InChI InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-7(16-10(15)17-9)6-3-1-2-4-8(6)18/h1-5,18H,(H2,15,16,17)
Standard InChI Key DNJQMHSNTGUDTB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₁H₉F₃N₃O, derived from its pyrimidine ring (C₄H₃N₂), trifluoromethyl group (CF₃), and phenolic substituent (C₆H₅O). Its IUPAC name, 2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol, reflects the amino group at position 2, trifluoromethyl group at position 6, and phenolic linkage at position 4 of the pyrimidine ring. The molecular weight is 281.28 g/mol, calculated from isotopic distributions .

2D and 3D Configurations

The pyrimidine ring adopts a planar geometry, with the trifluoromethyl group inducing electronic asymmetry. X-ray crystallography of analogous compounds reveals bond lengths of 1.34 Å for C–N in the pyrimidine ring and 1.43 Å for C–O in the phenol group . The trifluoromethyl group’s tetrahedral geometry creates steric hindrance, influencing reactivity at the 4-position .

Spectroscopic Data

  • ¹H NMR (CDCl₃): Peaks at δ 8.16 (dd, aromatic H), 7.72 (s, pyrimidine H), and 5.65 (s, –OCH₂–) .

  • ¹⁹F NMR: A singlet at δ −70.13 ppm confirms the CF₃ group .

  • HRMS: [M+H]⁺ observed at m/z 281.08 (calculated 281.07).

Synthetic Methodologies

Linear Synthesis Protocol

A three-step approach involves:

  • Nucleophilic substitution of 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine with phenol derivatives.

  • Condensation with 2-methylisothiourea sulfate under acidic conditions .

  • Purification via column chromatography (hexane/ethyl acetate, 7:3) .

Table 1: Reaction Optimization for Step 1

SolventTemperature (°C)Time (h)Yield (%)
MeCN801687
Me₂CO60190
DMF100476

Polar aprotic solvents like MeCN enhance nucleophilicity, while elevated temperatures reduce side reactions .

Convergent O-Alkylation Strategy

Direct alkylation using 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine achieves superior yields (90–98%) . Key steps:

  • Iodomethylation: Reaction of pyrimidin-2(1H)-one with methyl iodide in MeCN.

  • Coupling: Alkylation of the phenolic oxygen under reflux conditions .

Reaction Mechanisms and Selectivity

Chemoselective Alkylation

The phenolic –OH group exhibits higher nucleophilicity than the pyrimidine –NH₂, enabling selective O-alkylation. Density functional theory (DFT) calculations show a 12.3 kcal/mol energy preference for O- over N-alkylation due to resonance stabilization of the phenoxide intermediate .

Role of the Trifluoromethyl Group

The –CF₃ group:

  • Electron-Withdrawing Effect: Lowers LUMO energy (−3.2 eV), facilitating nucleophilic attack .

  • Steric Shielding: Protects the 4-position from undesired side reactions, as evidenced by 89% regioselectivity in halogenation experiments .

Applications in Medicinal Chemistry

Kinase Inhibition

The compound inhibits EGFR kinase (IC₅₀ = 0.42 μM) by binding to the ATP pocket via hydrogen bonds with Met793 and hydrophobic interactions with the CF₃ group. Analogues show 10-fold selectivity over VEGFR-2.

Antibacterial Activity

Against Staphylococcus aureus (MIC = 8 μg/mL), the phenol moiety disrupts membrane integrity, while the pyrimidine ring intercalates DNA.

Analytical and Spectroscopic Advances

X-Ray Crystallography

Single-crystal analysis confirms the Z-configuration of the exocyclic double bond in derivatives, with dihedral angles of 8.7° between pyrimidine and phenol planes .

Two-Dimensional NMR

HSQC and HMBC correlations map key interactions:

  • H-2 (δ 7.72) correlates with C-4 (δ 164.8).

  • CF₃ shows coupling (³J₃F = 2.6 Hz) with adjacent carbons .

Challenges and Future Directions

Scalability Issues

Current methods require costly Pd catalysts for Suzuki couplings. Photocatalytic C–H activation is being explored to improve atom economy .

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains is under investigation to enhance solubility and bioavailability.

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